molecular formula C6H10Br4 B14709053 1,2,3,4-Tetrabromo-2,3-dimethylbutane CAS No. 24173-07-7

1,2,3,4-Tetrabromo-2,3-dimethylbutane

Cat. No.: B14709053
CAS No.: 24173-07-7
M. Wt: 401.76 g/mol
InChI Key: LVYRCENOVAOQOQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrabromo-2,3-dimethylbutane is an organobromine compound with the molecular formula C6H10Br4. It is a derivative of butane, where four bromine atoms are substituted at the 1, 2, 3, and 4 positions, and two methyl groups are attached at the 2 and 3 positions. This compound is known for its high bromine content and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrabromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrabromo-2,3-dimethylbutane undergoes various chemical reactions, including:

    Dehydrobromination: This reaction involves the removal of hydrogen bromide (HBr) to form alkenes.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrabromo-2,3-dimethylbutane involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may inhibit specific enzymes or disrupt cellular processes through its bromine content .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrabromo-2,3-dimethylbutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four bromine atoms and two methyl groups makes it a valuable compound for various chemical reactions and industrial applications .

Properties

CAS No.

24173-07-7

Molecular Formula

C6H10Br4

Molecular Weight

401.76 g/mol

IUPAC Name

1,2,3,4-tetrabromo-2,3-dimethylbutane

InChI

InChI=1S/C6H10Br4/c1-5(9,3-7)6(2,10)4-8/h3-4H2,1-2H3

InChI Key

LVYRCENOVAOQOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C(C)(CBr)Br)Br

Origin of Product

United States

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